L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide
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Overview
Description
L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide is a tetrapeptide composed of the amino acids phenylalanine, methionine, lysine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Acyl chlorides or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar amino acid composition, known for its role in immune response.
L-Phenylalanyl-L-proline: Another peptide with phenylalanine, used in various biochemical studies.
Uniqueness
L-Phenylalanyl-L-methionyl-L-lysyl-L-phenylalaninamide is unique due to its specific sequence and the presence of lysine, which introduces a positive charge and potential for additional interactions. This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapies.
Properties
CAS No. |
83903-34-8 |
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Molecular Formula |
C29H42N6O4S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanamide |
InChI |
InChI=1S/C29H42N6O4S/c1-40-17-15-24(33-27(37)22(31)18-20-10-4-2-5-11-20)29(39)34-23(14-8-9-16-30)28(38)35-25(26(32)36)19-21-12-6-3-7-13-21/h2-7,10-13,22-25H,8-9,14-19,30-31H2,1H3,(H2,32,36)(H,33,37)(H,34,39)(H,35,38)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
GHTVEIJARHGAEN-QORCZRPOSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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